

Technical Monograph: 2-Chloro-4-methoxypyrimidin-5-ol

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidin-5-ol

Cat. No.: B11920148

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CAS Number: 2250240-81-2 Synonyms: 2-Chloro-5-hydroxy-4-methoxypyrimidine; 4-Methoxy-2-chloropyrimidin-5-ol Molecular Formula: C₅H₅ClN₂O₂ Molecular Weight: 160.56 g/mol

Executive Summary

2-Chloro-4-methoxypyrimidin-5-ol is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antagonists for G-protein coupled receptors (GPCRs).[1] Its structural uniqueness lies in the trifunctional nature of the pyrimidine ring:

- **C2-Chlorine:** An electrophilic handle for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
- **C4-Methoxy:** An electron-donating group that modulates the ring's electronics, often serving as a permanent substituent or a latent leaving group under harsh conditions.
- **C5-Hydroxyl:** A versatile nucleophile for etherification or a hydrogen-bonding motif critical for ligand-protein interactions.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, distinguishing it from its common analog, 2-chloro-4-methoxypyrimidine (CAS 22536-63-6), which lacks the critical 5-hydroxyl functionality.

Physicochemical Profile

Property	Value	Notes
Appearance	Off-white to pale yellow solid	Hygroscopic; store under inert gas.
Melting Point	142–145 °C (dec.)	Decomposition observed at elevated temperatures.[2]
Solubility	DMSO, DMF, Methanol	Sparingly soluble in non-polar solvents (Hexane, DCM).
pKa (Calculated)	~6.5 (5-OH)	Acidic hydroxyl due to electron-deficient pyrimidine ring.
LogP	~0.8	Moderate lipophilicity, suitable for drug-like scaffolds.
H-Bond Donors	1	The C5-OH group.
H-Bond Acceptors	4	N1, N3, O(Methoxy), O(Hydroxyl).

Synthesis & Manufacturing

The synthesis of **2-chloro-4-methoxypyrimidin-5-ol** requires precise regiochemical control to distinguish between the C2 and C4 positions. The most robust industrial route proceeds from 5-hydroxyuracil (Isobarbituric acid).

Synthetic Route: The 5-Hydroxyuracil Pathway

- Chlorination: 5-Hydroxyuracil is treated with phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., N,N-dimethylaniline) to yield 2,4-dichloro-5-hydroxypyrimidine. Note: The 5-OH may be transiently protected or left free depending on the exact conditions; POCl₃ can form a phosphorodichloridate intermediate at the oxygen, which hydrolyzes during workup.

- Regioselective Methoxylation: The 2,4-dichloro intermediate undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe).
 - Regioselectivity Rule: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like relationship with N1 and the absence of lone-pair repulsion found at C2 (flanked by two nitrogens).
 - Condition Control: Stoichiometric control (2.0–2.1 equivalents of NaOMe) is critical. The first equivalent deprotonates the C5-OH; the second equivalent displaces the C4-Cl.

Detailed Protocol (Lab Scale)

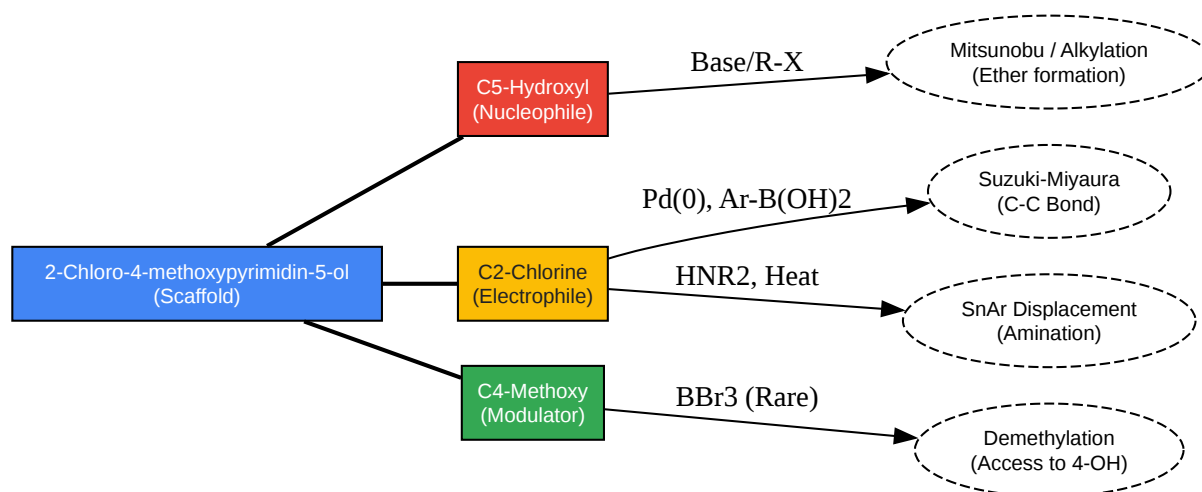
- Step 1: Chlorination[3][4][5][6]
 - Suspend 5-hydroxyuracil (10.0 g) in POCl₃ (50 mL). Add N,N-dimethylaniline (5 mL) dropwise.
 - Reflux for 4 hours until the solution is clear.
 - Concentrate under reduced pressure to remove excess POCl₃.
 - Pour residue onto crushed ice/water carefully (Exothermic!). Extract with Ethyl Acetate.[7]
 - Yields 2,4-dichloro-5-hydroxypyrimidine.[4][5][8]
- Step 2: Methoxylation
 - Dissolve 2,4-dichloro-5-hydroxypyrimidine (5.0 g) in anhydrous Methanol (50 mL) at 0 °C.
 - Add Sodium Methoxide (2.1 eq, 0.5 M in MeOH) dropwise over 30 minutes.
 - Stir at 0–5 °C for 2 hours. Monitor by TLC/LCMS.
 - Quench: Acidify with 1M HCl to pH 4–5.
 - Isolation: Remove MeOH in vacuo. Extract aqueous residue with Ethyl Acetate.[7] Wash with brine, dry over Na₂SO₄. [3]

- Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH).

Reactivity & Functionalization (The "Warhead" Strategy)

The compound serves as a trifunctional scaffold. The reactivity order is generally C5-OH (Nucleophile) > C2-Cl (Electrophile) >> C4-OMe (Stable).

Structural Reactivity Map (Graphviz)



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Caption: Functionalization logic for **2-Chloro-4-methoxypyrimidin-5-ol**. The C5-OH is typically derivatized first to prevent interference with Pd-catalysis at C2.

Strategic Workflow

- Protection/Functionalization of C5-OH:
 - The acidic phenol-like OH (pKa ~6.5) can poison Palladium catalysts. It is standard practice to alkylate this position first (e.g., using alkyl halides/ K_2CO_3 or Mitsunobu conditions) to install the desired side chain.

- C2-Diversification:
 - Once the C5-position is capped, the C2-chlorine is an excellent handle for Suzuki couplings to attach aryl/heteroaryl groups, or S_NAr reactions with amines to create aminopyrimidine cores common in kinase inhibitors (e.g., JAK, EGFR inhibitors).

Applications in Drug Discovery[9]

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD).

- Kinase Inhibition: The pyrimidine N1 and C2-amino (post-substitution) often form the "hinge-binding" motif in kinase active sites. The C5-substituent projects into the ribose binding pocket or solvent-exposed region, allowing for solubility-enhancing modifications.
- GPCR Ligands: The 4-methoxy group provides a specific steric and electronic profile that can induce conformational locking in GPCR ligands.
- Late-Stage Diversification: As noted in recent methodologies (e.g., RWTH Aachen dissertation), the mesylate derivative of this alcohol allows for late-stage introduction of amines or other nucleophiles.

Handling & Safety Information

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation. [9]
STOT-SE	H335	May cause respiratory irritation.

Storage Protocol:

- Temperature: 2–8 °C (Refrigerate).

- Atmosphere: Inert gas (Argon/Nitrogen). The compound is hygroscopic and phenols can oxidize over time.
- Container: Amber glass to prevent light-induced degradation.

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